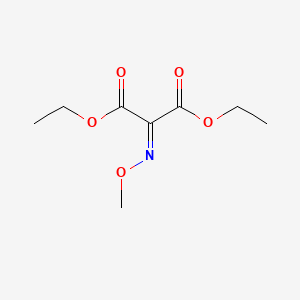
3,4-Dinitrobenzonitrile
概要
説明
3,4-Dinitrobenzonitrile: is an organic compound with the molecular formula C7H3N3O4 . It is characterized by the presence of two nitro groups (-NO2) and a nitrile group (-CN) attached to a benzene ring. This compound is a yellow crystalline solid and is used as an intermediate in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions:
Nitration of Benzonitrile: One common method for preparing 3,4-Dinitrobenzonitrile involves the nitration of benzonitrile. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 4 positions on the benzene ring.
Alternative Methods: Other methods may involve the use of different nitrating agents or catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions:
Reduction: 3,4-Dinitrobenzonitrile can undergo reduction reactions to form 3,4-diaminobenzonitrile. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon or iron powder in acidic conditions.
Substitution: This compound can participate in nucleophilic aromatic substitution reactions. For example, the nitro groups can be replaced by other substituents such as halogens or alkoxy groups using appropriate reagents and conditions.
Oxidation: Although less common, oxidation reactions can further modify the nitro groups to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkoxides, and other nucleophiles.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction Products: 3,4-Diaminobenzonitrile.
Substitution Products: Various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: 3,4-Dinitrobenzonitrile is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable for creating a variety of derivatives.
Biology and Medicine:
Potential Pharmaceutical Applications: Research is ongoing to explore the potential use of this compound derivatives in pharmaceuticals. These derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry:
Dye and Pigment Production: This compound is used in the synthesis of dyes and pigments due to its ability to introduce nitro groups into aromatic compounds, which can alter the color properties of the final product.
作用機序
Molecular Targets: The specific mechanism by which 3,4-Dinitrobenzonitrile exerts its effects depends on the context of its use. In reduction reactions, the nitro groups are targeted by reducing agents, leading to the formation of amine groups.
Pathways Involved: The pathways involved in the reactions of this compound typically include electron transfer processes, nucleophilic attack, and bond rearrangements.
類似化合物との比較
- 3,5-Dinitrobenzonitrile
- 2,4-Dinitrobenzonitrile
- 4-Nitrobenzonitrile
特性
IUPAC Name |
3,4-dinitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFXDEHCVXHEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336449 | |
| Record name | 3,4-Dinitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4248-33-3 | |
| Record name | 3,4-Dinitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348571.png)
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1348576.png)



![Proline, 1-[(phenylamino)carbonyl]-](/img/structure/B1348589.png)


